molecular formula C7H4F2N2O4 B2965860 2,4-Difluoro-3-methyl-1,5-dinitrobenzene CAS No. 112822-76-1

2,4-Difluoro-3-methyl-1,5-dinitrobenzene

Cat. No.: B2965860
CAS No.: 112822-76-1
M. Wt: 218.116
InChI Key: GONFSKOWDVAZFW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methyl-1,5-dinitrobenzene is an organic compound with the molecular formula C7H4F2N2O4 and a molecular weight of 218.11 g/mol . This compound is characterized by the presence of two fluorine atoms, two nitro groups, and a methyl group attached to a benzene ring. It is a versatile chemical used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene typically involves the nitration of a fluorinated benzene derivative. One common method is the nitration of 2,4-difluorotoluene using a mixture of concentrated nitric acid and sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

2,4-Difluoro-3-methyl-1,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions are typically carried out under controlled conditions to ensure the desired transformation and to minimize side reactions.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methyl-1,5-dinitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

2,4-Difluoro-3-methyl-1,5-dinitrobenzene can be compared with other similar compounds, such as:

The presence of the methyl group in this compound makes it unique and can influence its reactivity and applications in various fields.

Properties

IUPAC Name

2,4-difluoro-3-methyl-1,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONFSKOWDVAZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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